molecular formula C26H19ClFN3OS B11467053 4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11467053
M. Wt: 476.0 g/mol
InChI Key: KMWJYILAPPPXTC-UHFFFAOYSA-N
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Description

4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-(2-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE is a complex organic compound with a unique structure that includes a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-(2-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE typically involves multiple steps, including the formation of the pyrrolopyrimidine core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-(2-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-(2-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-(2-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-(2-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE is unique due to its specific combination of functional groups and the pyrrolopyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H19ClFN3OS

Molecular Weight

476.0 g/mol

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-(2-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C26H19ClFN3OS/c1-32-23-13-6-5-12-22(23)31-14-18(17-8-3-2-4-9-17)24-25(31)29-16-30-26(24)33-15-19-20(27)10-7-11-21(19)28/h2-14,16H,15H2,1H3

InChI Key

KMWJYILAPPPXTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=C(C3=C2N=CN=C3SCC4=C(C=CC=C4Cl)F)C5=CC=CC=C5

Origin of Product

United States

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